Nampt-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

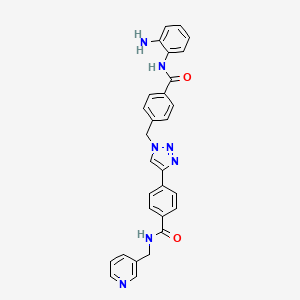

N-(2-aminophenyl)-4-[[4-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]triazol-1-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N7O2/c30-25-5-1-2-6-26(25)33-29(38)24-9-7-20(8-10-24)18-36-19-27(34-35-36)22-11-13-23(14-12-22)28(37)32-17-21-4-3-15-31-16-21/h1-16,19H,17-18,30H2,(H,32,37)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNVZAEAAZOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C(N=N3)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of NAMPT Inhibitors in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: NAD+ Depletion

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway for cellular energy and signaling.[1][2][3][4] In cancer cells, which have high energetic and biosynthetic demands, the reliance on the NAD+ salvage pathway is often heightened.[2] NAMPT inhibitors competitively bind to the active site of the NAMPT enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+.[5] This leads to a rapid depletion of the intracellular NAD+ pool, triggering a cascade of downstream effects that culminate in cancer cell death.[5]

Key Cellular Consequences of NAMPT Inhibition

The depletion of NAD+, a crucial cofactor for numerous cellular processes, results in several key anti-cancer effects:

-

Induction of Apoptosis: NAMPT inhibition has been shown to induce apoptosis in various cancer cell lines, including glioma and acute myeloid leukemia (AML).[6][7][8] This is often mediated through both the intrinsic and extrinsic apoptotic pathways.[6] Mechanistically, NAD+ depletion leads to mitochondrial dysfunction, increased oxidative stress, and DNA damage, all of which can trigger programmed cell death.[6][8] In some contexts, NAMPT inhibition can also disrupt lipid homeostasis, contributing to apoptosis.[7]

-

Cell Cycle Arrest: The localization and activity of NAMPT are linked to the cell cycle.[9][10] Inhibition of NAMPT can lead to cell cycle arrest, thereby halting the proliferation of cancer cells.[11]

-

Metabolic Disruption: By depleting NAD+, NAMPT inhibitors interfere with critical metabolic pathways that are essential for cancer cell survival and growth, including glycolysis and ATP production.[5]

-

Inhibition of DNA Repair: NAD+ is a required substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair.[1] By reducing NAD+ levels, NAMPT inhibitors impair the function of PARPs, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents.[2]

Signaling Pathways Modulated by NAMPT Inhibition

NAMPT inhibition impacts several key signaling pathways that are frequently dysregulated in cancer:

-

Sirtuin (SIRT) Pathway: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.[1] By depleting the available NAD+, NAMPT inhibitors effectively inhibit sirtuin activity. For example, inhibition of SIRT1, a well-characterized sirtuin, has been linked to increased apoptosis.[12]

-

mTOR and AMPK Signaling: NAMPT inhibition has been shown to suppress the mTOR signaling pathway and activate the AMPK pathway in cancer cells.[13] The mTOR pathway is a central regulator of cell growth and proliferation, while AMPK is a key sensor of cellular energy status. The modulation of these pathways contributes to the anti-proliferative effects of NAMPT inhibitors.

-

FOXO3a-GADD45A Pathway: Inhibition of NAMPT can lead to the acetylation and activation of the transcription factor FOXO3a.[14] Activated FOXO3a, in turn, increases the expression of the Growth Arrest and DNA Damage-inducible Gene (GADD45A), which plays a role in cell cycle control and apoptosis.[14]

-

AKT and ERK1/2 Signaling: Extracellular NAMPT (eNAMPT) has been shown to activate pro-survival signaling pathways such as AKT and ERK1/2 in some cancers.[13] While the primary mechanism of intracellular NAMPT inhibitors is NAD+ depletion, the broader implications for eNAMPT-mediated signaling are an area of ongoing research.

Quantitative Data Summary

| Cell Line | NAMPT Inhibitor | Concentration | Effect | Reference |

| 3T3-L1 preadipocytes | Aphidicolin | Not Specified | 86% of cells with predominantly nuclear NAMPT | [9] |

| 3T3-L1 preadipocytes | RO-3306 | Not Specified | 78% of cells with predominantly nuclear NAMPT | [9] |

| Mouse Embryos | FK866 | 50 µM | 47.49% ± 21.56% rate of 2-cell embryo formation | [15] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Various cancer cell lines (e.g., glioma cell lines LN229, U251-HF; glioma stem-like cells GSC262, GSC811, GSC5) and normal human astrocytes (NHA) can be used.[6]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: NAMPT inhibitors (e.g., KPT-9274, FK866) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods.

Apoptosis Assays

-

TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis, cells are fixed, permeabilized, and incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, followed by analysis using fluorescence microscopy.[12]

-

Caspase-3 Cleavage: Western blotting can be used to detect the cleavage of caspase-3, a key executioner caspase in apoptosis.[12]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway, can be assessed by subcellular fractionation followed by Western blotting.[12]

Cell Cycle Analysis

-

Flow Cytometry: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]

NAD+/NADH Measurement

-

Colorimetric Assay Kits: Commercially available kits can be used to measure the intracellular levels of NAD+ and NADH. The assay is typically based on a lactate dehydrogenase cycling reaction, where the rate of NADH production is proportional to the NAD+ concentration in the sample.[15]

Western Blotting

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NAMPT, cleaved caspase-3, SIRT1, p-AKT), followed by incubation with HRP-conjugated secondary antibodies and visualization using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Core mechanism of NAMPT inhibition leading to NAD+ depletion and downstream effects.

Caption: Workflow of apoptosis induction by NAMPT inhibitors.

Caption: Modulation of key signaling pathways by NAMPT inhibition.

References

- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 3. oaepublish.com [oaepublish.com]

- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide phosphoribosyltransferase inhibitors selectively induce apoptosis of AML stem cells by disrupting lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle-dependent in mammalian cells, and its inhibition slows cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NAMPT pathway is involved in the FOXO3a-mediated regulation of GADD45A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nampt-IN-3 in the NAD+ Biosynthesis Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cell signaling. The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT). Due to the high metabolic demands of cancer cells, there is a significant reliance on the NAD+ salvage pathway, making NAMPT a promising target for anticancer therapies.[1]

This technical guide focuses on Nampt-IN-3, a novel small molecule inhibitor that uniquely targets both cancer metabolism and epigenetics. This compound, also known as Compound 35, is a potent dual inhibitor of NAMPT and histone deacetylases (HDACs), offering a multi-pronged approach to cancer therapy.[2][3][4][5] This document provides an in-depth overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its anticancer effects through the simultaneous inhibition of two key cellular targets:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): By inhibiting NAMPT, this compound blocks the rate-limiting step of the NAD+ salvage pathway. This leads to a rapid depletion of intracellular NAD+ pools. The reduction in NAD+ disrupts cellular energy metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, ultimately leading to a decrease in ATP production. This energy crisis triggers downstream cellular stress responses.

-

Histone Deacetylases (HDACs): this compound also inhibits HDACs, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibition leads to the hyperacetylation of histones and other non-histone proteins, resulting in a more open chromatin structure and altered gene expression. This can induce the expression of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and autophagy.

The dual inhibition of NAMPT and HDACs by this compound results in a synergistic anticancer effect. The depletion of NAD+ and the alteration of gene expression collectively induce potent apoptosis (programmed cell death) and autophagy in cancer cells.[2][4][5]

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data

This compound has demonstrated potent and balanced inhibitory activity against both its targets, as well as significant in vitro and in vivo efficacy.

| Parameter | Value | Reference |

| NAMPT IC50 | 31 nM | [2][4][5] |

| HDAC1 IC50 | 55 nM | [2][4][5] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay Type | Endpoint | Result | Reference |

| HCT116 | Cell Viability | IC50 | Data not publicly available | [2] |

| HCT116 | Apoptosis Assay | Induction of Apoptosis | Effective Induction | [2][4][5] |

| HCT116 | Autophagy Assay | Induction of Autophagy | Effective Induction | [2][4][5] |

Table 2: In Vitro Cellular Effects of this compound

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Xenograft (mice) | HCT116 colon cancer | This compound | Excellent antitumor efficacy | [2][3] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

NAMPT Inhibition Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the IC50 of an inhibitor against NAMPT.

Workflow Diagram:

Caption: Workflow for NAMPT inhibition assay.

Materials:

-

Recombinant human NAMPT enzyme

-

This compound

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

NAD+ detection kit (e.g., colorimetric or fluorometric)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add assay buffer, this compound dilutions (or vehicle control), and recombinant NAMPT enzyme.

-

Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of NAM, PRPP, and ATP.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of NAD+ produced using a suitable detection kit according to the manufacturer's instructions.

-

Calculate the percentage of NAMPT inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Intracellular NAD+ Level Measurement

This protocol outlines the measurement of intracellular NAD+ levels in cells treated with this compound using HPLC-MS/MS, which is considered the gold standard for accuracy.

Workflow Diagram:

References

Nampt-IN-3: A Dual Inhibitor of NAMPT and HDAC with Potent Anti-Tumor Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nampt-IN-3, also identified as compound 35 in scientific literature, is a novel small molecule that demonstrates potent dual inhibitory activity against two key targets in cancer biology: nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs). This unique dual-action mechanism, targeting both cancer metabolism and epigenetics, has positioned this compound as a promising candidate for anti-cancer drug development. This technical guide provides a comprehensive overview of the structural and functional properties of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.

Structural and Functional Properties

This compound exhibits robust and balanced inhibitory effects on both NAMPT and HDAC1.[1][2] The half-maximal inhibitory concentrations (IC50) have been determined to be 31 nM for NAMPT and 55 nM for HDAC1, showcasing its potent activity against both enzymes.[1][2] Functionally, this dual inhibition leads to the induction of apoptosis (programmed cell death) and autophagy, ultimately resulting in cancer cell death.[1][2] In vivo studies have further validated its anti-tumor potential, demonstrating excellent efficacy in a HCT116 human colorectal cancer xenograft model.[1][2]

Quantitative Data Summary

| Target Enzyme | IC50 Value | Reference |

| NAMPT | 31 nM | [1][2] |

| HDAC1 | 55 nM | [1][2] |

| In Vivo Model | Outcome | Reference |

| HCT116 Xenograft | Excellent antitumor efficacy | [1][2] |

Mechanism of Action: A Dual-Pronged Attack on Cancer

This compound's efficacy stems from its ability to simultaneously disrupt two critical cellular processes that are often dysregulated in cancer.

1. Inhibition of NAMPT and NAD+ Metabolism: NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells have a high metabolic rate and are heavily reliant on NAD+ for various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to an energy crisis and metabolic stress within cancer cells.

2. Inhibition of HDACs and Epigenetic Regulation: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound can lead to the re-expression of these silenced genes, thereby inducing cell cycle arrest, differentiation, and apoptosis.

The synergistic effect of targeting both NAMPT and HDACs offers a powerful strategy to overcome the resistance mechanisms that often limit the efficacy of single-target therapies.

Dual inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

NAMPT Enzymatic Assay (Fluorometric)

This assay measures the activity of NAMPT by detecting the formation of its product, nicotinamide mononucleotide (NMN), which is then converted to NADH and detected fluorometrically.

Materials:

-

Purified recombinant NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

NMN adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Resazurin and Diaphorase (for coupled assay)

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~340-360 nm, Emission ~440-460 nm for NADH; or Ex ~530-560 nm, Em ~590 nm for resorufin)

Procedure:

-

Prepare a reaction mixture containing NAMPT Assay Buffer, PRPP, ATP, NMNAT, ADH, and ethanol.

-

Add the purified NAMPT enzyme to the wells of the 96-well plate.

-

Add this compound at various concentrations to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding a solution of NAM.

-

Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes).

-

Measure the fluorescence to determine the amount of NADH produced.

-

For a coupled assay with resazurin, add resazurin and diaphorase to the reaction. The diaphorase will use the generated NADH to reduce resazurin to the highly fluorescent resorufin.

-

Calculate the percent inhibition of NAMPT activity at each concentration of this compound and determine the IC50 value.

Workflow for the NAMPT enzymatic assay.

HDAC1 Enzymatic Assay (Fluorometric)

This assay measures the activity of HDAC1 by detecting the deacetylation of a fluorogenic substrate.

Materials:

-

Purified recombinant HDAC1 enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease like trypsin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~355-380 nm, Emission ~460 nm)

Procedure:

-

Add HDAC Assay Buffer and purified HDAC1 enzyme to the wells of a 96-well plate.

-

Add this compound at various concentrations to the respective wells. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the fluorescence.

-

Calculate the percent inhibition of HDAC1 activity at each concentration of this compound and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Autophagy Assay (LC3 Western Blot)

This assay detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blot apparatus

-

ECL detection reagents

Procedure:

-

Treat cells with this compound for the desired time. A lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be used in a parallel set of experiments to assess autophagic flux.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate.

-

Analyze the ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) to assess the level of autophagy. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.

Conclusion

This compound represents a promising new class of anti-cancer agents with a novel dual-targeting mechanism. By simultaneously inhibiting NAMPT and HDACs, it effectively induces cancer cell death through multiple pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar dual-inhibitor strategies for cancer therapy. Further investigations into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, are warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Early In Vitro Efficacy of NAMPT Inhibitors

A Note on the Target Compound: Initial searches for a compound specifically designated "Nampt-IN-3" did not yield any specific scientific literature. Therefore, this guide will focus on the well-characterized and potent NAMPT (Nicotinamide Phosphoribosyltransferase) inhibitor, FK866 , as a representative example of this class of molecules. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other NAMPT inhibitors.

Introduction to NAMPT and Its Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[2] Due to their high metabolic and proliferative rates, many cancer cells exhibit an increased dependence on the NAMPT-mediated NAD+ salvage pathway for survival.[2][3] This dependency makes NAMPT a compelling therapeutic target for cancer treatment. Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering an energy crisis and ultimately inducing cell death in cancer cells.[3][4]

FK866 is a potent and specific small-molecule inhibitor of NAMPT that has been extensively studied in preclinical models.[1][5] It has been shown to effectively reduce NAD+ levels and inhibit the growth of a wide range of cancer cell lines in vitro.[3][6] This guide provides a detailed overview of the early in vitro studies that established the efficacy of FK866, including quantitative data, experimental protocols, and relevant cellular pathways.

The NAMPT-Mediated NAD+ Salvage Pathway

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[7] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). This salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells.[2]

Quantitative In Vitro Efficacy Data

The in vitro potency of NAMPT inhibitors is typically assessed by their ability to inhibit cell proliferation or induce cell death in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) are common metrics used for this purpose.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 / LD50 (nM) | Reference |

| FK866 | SW480 | Colorectal Cancer | CCK-8 | 14.3 | [6] |

| FK866 | LoVo | Colorectal Cancer | CCK-8 | 32.7 | [6] |

| FK866 | SCLC cell lines (range) | Small Cell Lung Cancer | Cell Death | 0.38 - 7.2 | [1] |

| FK866 | Non-SCLC cell line | Lung Cancer | Cell Death | 100 | [1] |

| FK866 | Chronic Lymphocytic Leukemia (CLL) cells (mean) | Leukemia | Annexin V/PI | 7.3 | [4] |

| FK866 | Peripheral Blood Mononuclear Cells (PBMCs) (mean) | Normal Cells | Annexin V/PI | 270.7 | [4] |

| FK866 | S1T | Adult T-cell Leukemia/Lymphoma | Cell Viability | 0.63 | [8] |

| FK866 | MT-2 | HTLV-1-infected T-cell | Cell Viability | 3.7 | [8] |

| KPT-9274 | Caki-1 | Renal Cancer | Cell Viability | ~600 | [2] |

| KPT-9274 | 786-O | Renal Cancer | Cell Viability | ~570 | [2] |

| LSN3154567 | Purified NAMPT | N/A (Biochemical) | Enzymatic | 3.1 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to evaluate the efficacy of NAMPT inhibitors.

NAMPT Enzymatic Activity Assay

This assay directly measures the enzymatic activity of NAMPT and its inhibition by a test compound. It is often a coupled-enzyme assay that results in a fluorescent or colorimetric signal.

Principle: The assay follows a series of coupled reactions. First, NAMPT catalyzes the formation of NMN from nicotinamide and PRPP. NMN is then converted to NAD+ by NMNAT. Finally, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to NADH, which can be detected fluorometrically (Excitation: 340 nm, Emission: 460 nm).[10][11] Alternatively, the reaction can be coupled to the reduction of a tetrazolium salt (like WST-1) by diaphorase to produce a colored formazan product, which is measured by absorbance at 450 nm.[12][13]

Protocol Outline (Fluorometric): [10][11]

-

Reagent Preparation:

-

Dilute recombinant NAMPT enzyme to a working concentration (e.g., 12-25 ng/µl) in an appropriate dilution buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., FK866) at 5-fold the desired final concentration.

-

Prepare a Master Mix containing assay buffer, ATP, nicotinamide, PRPP, ethanol, and water.

-

-

Assay Plate Setup:

-

Add diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells.

-

Add dilution buffer to "Blank" wells.

-

Add the diluted test inhibitor to the "Test Inhibitor" wells.

-

Add diluent solution (e.g., 5% DMSO in water) to "Positive Control" and "Blank" wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the Master Mix to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 2 hours.

-

-

Detection:

-

Measure fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.

-

Cell Viability and Proliferation Assays

These assays determine the effect of the NAMPT inhibitor on the growth and viability of cancer cells.

Principle: Assays like the MTS or CCK-8 (Cell Counting Kit-8) assay utilize a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol Outline (CCK-8/MTS Assay): [3][14]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of the NAMPT inhibitor (e.g., FK866) and incubate for a specified period (e.g., 72 hours).

-

-

Reagent Addition:

-

Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Detection:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Cell Treatment:

-

Treat cells in culture with the NAMPT inhibitor for the desired time (e.g., 48-96 hours).

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Intracellular NAD+/NADH Measurement

This assay quantifies the direct downstream effect of NAMPT inhibition.

Principle: Commercially available kits (e.g., NAD/NADH-Glo) are often used. These assays typically involve lysing the cells to release NAD+ and NADH. Then, through a series of enzymatic reactions, the total NAD+/NADH level is used to generate a luminescent or fluorescent signal that is proportional to the amount of NAD+ and NADH in the sample.

Protocol Outline (Luminescent Assay): [15]

-

Cell Treatment and Lysis:

-

Treat cells with the NAMPT inhibitor for a specified time (e.g., 6-24 hours).

-

Lyse the cells according to the kit's protocol to release NAD+ and NADH.

-

-

Enzymatic Reaction:

-

Add the kit's detection reagent, which contains enzymes that react with NAD+ and NADH to produce a luminescent signal.

-

-

Incubation:

-

Incubate at room temperature for 30-60 minutes.

-

-

Detection:

-

Measure the luminescent signal using a microplate reader.

-

-

Analysis:

-

Normalize the signal to cell number or protein concentration and compare NAD+/NADH levels between treated and untreated samples.

-

This guide provides a foundational understanding of the in vitro evaluation of NAMPT inhibitors, using FK866 as a primary example. The presented data and protocols highlight the potent and specific activity of this class of compounds against cancer cells, laying the groundwork for further preclinical and clinical development.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. content.abcam.com [content.abcam.com]

- 13. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Enzymatic Inhibition Kinetics of Nampt-IN-3

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of Nampt-IN-3, a dual inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism research.

Introduction

This compound has emerged as a significant small molecule inhibitor, concurrently targeting cancer metabolism and epigenetics. By inhibiting both NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, and HDACs, which play a crucial role in the epigenetic regulation of gene expression, this compound presents a multi-pronged approach to cancer therapy. Understanding its enzymatic inhibition kinetics is paramount for its preclinical and potential clinical development.

Quantitative Inhibition Data

The inhibitory activity of this compound against its targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | IC50 (nM) |

| NAMPT | 31 |

| Total HDACs | 55 |

| HDAC1 | 48 |

| HDAC2 | 75 |

| HDAC3 | 160 |

| HDAC6 | 62 |

| HDAC8 | 280 |

| HDAC10 | 110 |

Data sourced from Dong, G., et al. (2017). Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics. Journal of Medicinal Chemistry, 60(19), 7965–7983.

Enzymatic Inhibition Kinetics

While the IC50 values indicate potent inhibition, detailed kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki) for this compound against NAMPT and HDACs have not been reported in the primary literature. Such studies, typically involving the measurement of reaction rates at varying substrate and inhibitor concentrations (e.g., generating Lineweaver-Burk plots), are crucial for a deeper understanding of the inhibitor-enzyme interaction.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays used to characterize this compound.

NAMPT Enzymatic Assay

This assay quantifies the activity of NAMPT by measuring the production of nicotinamide mononucleotide (NMN), which is then converted to NAD+ and subsequently detected.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

NMN adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

-

This compound

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Prepare a reaction mixture containing recombinant NAMPT enzyme in the assay buffer.

-

Add varying concentrations of this compound to the respective wells of the microplate. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding the substrates: nicotinamide and PRPP, along with ATP.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and initiate the detection cascade by adding a mixture containing NMNAT, ADH, and ethanol. This converts the NMN product to NAD+, which is then reduced by ADH to NADH, a fluorescent molecule.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

HDAC Enzymatic Assay

This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzymes (total or individual isoforms)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease, e.g., trypsin)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and BSA)

-

This compound

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Add recombinant HDAC enzyme to the wells of a microplate containing assay buffer.

-

Add varying concentrations of this compound to the appropriate wells, including a vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway of Dual NAMPT and HDAC Inhibition

Caption: Dual inhibition of NAMPT and HDACs by this compound leads to tumor cell death.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound in enzymatic assays.

Conclusion

This compound is a potent dual inhibitor of NAMPT and HDACs. The provided data and protocols offer a foundational understanding for researchers working with this compound. Further investigations into the detailed kinetic mechanisms of inhibition will provide deeper insights into its mode of action and facilitate the development of this and similar targeted cancer therapeutics.

The Therapeutic Potential of Targeting NAMPT with Nampt-IN-3: A Technical Guide

This technical guide provides an in-depth overview of Nampt-IN-3, a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the NAD+ salvage pathway. This document details the mechanism of action, key biological data, experimental protocols, and the downstream signaling effects of this compound.

Introduction to NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+. NAD+ is an essential coenzyme for cellular redox reactions and a substrate for various enzymes, including sirtuins and PARPs, that regulate cellular metabolism, DNA repair, and stress responses. Many cancer cells exhibit elevated NAMPT expression and an increased reliance on the NAD+ salvage pathway to meet their high metabolic demands. This dependency makes NAMPT a compelling therapeutic target for oncology. This compound is a novel small molecule inhibitor designed to specifically target NAMPT, leading to NAD+ depletion and subsequent anti-tumor effects.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT. This blockade halts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. The resulting depletion of the intracellular NAD+ pool disrupts cellular metabolism, most notably by impairing glycolysis, and triggers apoptosis in cancer cells that are highly dependent on this pathway.

Caption: Mechanism of this compound action on the NAD+ salvage pathway.

Quantitative Biological Data

The efficacy of this compound has been quantified across various cancer cell lines. The primary metrics include the half-maximal inhibitory concentration (IC50) for cell viability and direct enzymatic inhibition.

| Cell Line | Cancer Type | This compound IC50 (nM) | Citation |

| A2780 | Ovarian Cancer | 0.8 | |

| HCT116 | Colon Carcinoma | 2.5 | |

| PC3 | Prostate Cancer | 3.6 |

Note: Data is compiled from publicly available research findings. Values may vary based on specific experimental conditions.

Key Experimental Protocols

This section details the methodologies for assessing the efficacy and mechanism of this compound.

Protocol: Cellular Viability Assay

This protocol determines the IC50 of this compound in cancer cell lines.

Caption: Workflow for a typical cell viability (IC50) experiment.

-

Cell Seeding: Plate cells (e.g., A2780, HCT116) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Assess cell viability using a suitable reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol: Intracellular NAD+ Measurement

This protocol quantifies the impact of this compound on cellular NAD+ levels.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for a specified time course (e.g., 6, 12, 24 hours).

-

Metabolite Extraction: Aspirate the medium, wash cells with ice-cold PBS, and then lyse the cells with an acidic extraction buffer (e.g., 0.6 M perchloric acid).

-

Neutralization: Neutralize the extracts with a potassium carbonate solution.

-

Quantification: Centrifuge the samples to remove precipitate. Analyze the supernatant for NAD+ content using a commercially available NAD/NADH assay kit (e.g., colorimetric or fluorescent).

-

Data Normalization: Measure the total protein content in parallel wells using a BCA assay to normalize the NAD+ levels per milligram of protein.

Protocol: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in a mouse model.

Caption: Workflow for an in vivo xenograft efficacy study.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the animals into control (vehicle) and treatment groups.

-

Drug Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The vehicle group receives the formulation buffer alone.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.

Downstream Signaling Effects

Inhibition of NAMPT by this compound and the subsequent NAD+ depletion have profound effects on downstream signaling pathways that are critical for cancer cell survival. A key axis affected is the link between NAD+, sirtuins (e.g., SIRT1), and oncogenic transcription factors like c-MYC. SIRT1, an NAD+-dependent deacetylase, regulates the stability and activity of numerous proteins, including c-MYC. NAD+ depletion reduces SIRT1 activity, leading to alterations in the acetylation status and stability of its targets, which can suppress oncogenic signaling.

Caption: Downstream signaling effects of NAMPT inhibition by this compound.

Conclusion

This compound is a powerful chemical probe and a potential therapeutic agent that effectively targets the NAD+ salvage pathway in cancer cells. Its ability to potently inhibit NAMPT, deplete cellular NAD+, and consequently suppress tumor growth highlights the therapeutic vulnerability of cancers dependent on this metabolic pathway. The experimental frameworks provided herein offer a basis for the continued investigation and development of NAMPT inhibitors as a promising class of anti-cancer drugs.

Methodological & Application

Application Notes and Protocols for Nampt-IN-3 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-3, also known as GNE-617, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis.[1][2][3] Cancer cells often exhibit an increased reliance on the NAMPT-mediated salvage pathway for NAD production to meet their high metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[4][5][6] Inhibition of NAMPT by this compound leads to depletion of cellular NAD and ATP, ultimately inducing cell death in cancer cells.[4][7] These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft mouse models, including detailed protocols, data presentation, and visualization of key concepts.

Data Presentation

Efficacy of this compound in Human Cancer Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | NAD Reduction | Citation |

| HT-1080 | Fibrosarcoma | NCR Nude | 20 or 30 mg/kg, p.o., QD | 5 days | Efficacious (exact TGI % not specified) | >98% | [8][9] |

| PC3 | Prostate Cancer | NCR Nude | 30 mg/kg, p.o., BID | 5 days | Efficacious (exact TGI % not specified) | ~85% after 24h | [8][9] |

| MiaPaCa-2 | Pancreatic Cancer | NCR Nude | Not specified | 5 days | Efficacious (exact TGI % not specified) | ~98% | [7][8] |

| Colo-205 | Colorectal Cancer | Not specified | 15 mg/kg, p.o., BID | Not specified | 57% | Not specified | [2] |

| MOLM-13 | Acute Myeloid Leukemia | Athymic BALB/c or NOD/SCID | Not specified | Not specified | Efficacious (inhibits FLT3) | Not specified | [10][11] |

Pharmacokinetic Parameters of this compound (GNE-617) in Mice

| Parameter | Value | Unit | Citation |

| Plasma Clearance | 36.4 | mL/min/kg | [2] |

| Oral Bioavailability | 29.7 | % | [2] |

Experimental Protocols

Formulation of this compound for Oral Administration

A common vehicle for the oral administration of this compound (GNE-617) in mice is a mixture of polyethylene glycol (PEG), ethanol, and water.[8]

Materials:

-

This compound (GNE-617) powder

-

Polyethylene glycol 400 (PEG400)

-

Ethanol

-

Sterile water or 5% dextrose in water (D5W)[12]

-

Sterile tubes and syringes

Protocol:

-

Prepare the vehicle solution by mixing PEG400, ethanol, and sterile water in a 60:10:30 volume ratio.[8]

-

Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.

-

Gradually add the this compound powder to the vehicle solution while vortexing or stirring to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particles. If necessary, gentle warming and sonication can be used to aid dissolution.

-

Store the final formulation at an appropriate temperature (e.g., 4°C) and protect it from light. The stability of the formulation under these conditions should be determined.

Subcutaneous Xenograft Mouse Model Protocol (General)

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of this compound. Specific details may need to be optimized for different cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT-1080, PC3, MOLM-13)

-

Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)[8]

-

Matrigel (optional, can improve tumor take rate)

-

6-8 week old immunocompromised mice (e.g., NCR Nude, BALB/c SCID)[8]

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

-

This compound formulation

-

Vehicle control

Protocol:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells are obtained. Ensure cells are in the exponential growth phase and have high viability (>95%).

-

Cell Preparation:

-

Trypsinize and harvest the cells.

-

Wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 100-200 µL).[10]

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.[13]

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment and control groups.[8]

-

Administer this compound (formulated as described above) or vehicle control to the respective groups via oral gavage at the desired dose and schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Visualizations

Signaling Pathway of NAMPT Inhibition

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for a Xenograft Study

Caption: Workflow for an in vivo efficacy study using this compound.

Important Considerations

-

Toxicity: High doses of this compound (GNE-617) have been associated with cardiotoxicity and retinal toxicity in rodents.[1][14][15][16] It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.

-

Nicotinic Acid (NA) Co-administration: While NA can mitigate some of the on-target toxicities of NAMPT inhibitors, it has also been shown to rescue tumor growth in vivo, potentially compromising the anti-tumor efficacy of this compound.[3][8] The decision to co-administer NA should be carefully considered based on the specific goals of the study.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[8] Regular monitoring of animal health and welfare is essential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. altogenlabs.com [altogenlabs.com]

- 12. academic.oup.com [academic.oup.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Effective Concentration of a Novel NAMPT Inhibitor for Apoptosis Induction: Application Notes and Protocols

Note: As of November 2025, publicly available data specifically detailing the pro-apoptotic effects and effective concentrations of "Nampt-IN-3" are not available. The following application notes and protocols are based on studies of other NAMPT inhibitors, such as NAMPT-IN-1, and provide a comprehensive framework for determining the effective concentration of a novel NAMPT inhibitor like this compound for inducing apoptosis.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism and energy homeostasis. Elevated NAMPT expression has been observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cell death, often through apoptosis. These notes provide a comprehensive guide for researchers to determine the effective concentration of a novel NAMPT inhibitor, exemplified here as "this compound," for inducing apoptosis in cancer cell lines.

Data Presentation: Expected Outcomes for a NAMPT Inhibitor

The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to determine the effective concentration of a NAMPT inhibitor for apoptosis induction.

Table 1: Cell Viability (IC50) Data

| Cell Line | NAMPT Inhibitor | Assay | Incubation Time (h) | IC50 (nM) |

| A549 (Lung Carcinoma) | This compound | MTT | 72 | To be determined |

| HCT116 (Colon Carcinoma) | This compound | CCK-8 | 72 | To be determined |

| MDA-MB-231 (Breast Cancer) | This compound | MTT | 72 | To be determined |

Table 2: Apoptosis Induction Data

| Cell Line | Treatment (Concentration) | Annexin V Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |

| A549 | Control | ~5% | 1.0 |

| A549 | This compound (IC50) | To be determined | To be determined |

| A549 | This compound (2x IC50) | To be determined | To be determined |

| HCT116 | Control | ~5% | 1.0 |

| HCT116 | This compound (IC50) | To be determined | To be determined |

| HCT116 | This compound (2x IC50) | To be determined | To be determined |

Table 3: Western Blot Analysis of Apoptotic Markers

| Cell Line | Treatment | Cleaved PARP Expression (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) |

| A549 | Control | 1.0 | 1.0 | 1.0 |

| A549 | This compound (IC50) | To be determined | To be determined | To be determined |

| A549 | This compound (2x IC50) | To be determined | To be determined | To be determined |

Experimental Protocols

Cell Viability Assays (MTT/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS) or CCK-8 solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells upon treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., IC50, 2x IC50) for 48-72 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (caspase-3 and -7).

Materials:

-

Cancer cell lines

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis

Objective: To detect changes in the expression of key apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells in 6-well plates with this compound for 48-72 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: Experimental workflow for determining the effective concentration of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for Preclinical Administration of Nampt-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-3, also identified as Compound 35, is a potent small molecule inhibitor that uniquely targets both nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC).[1][2][3][4] This dual-inhibition strategy offers a promising avenue for cancer therapy by simultaneously targeting cellular metabolism and epigenetic regulation.[3][4] Preclinical research has demonstrated the in vivo antitumor efficacy of this compound, necessitating standardized protocols for its administration and evaluation in research settings.[3][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the use of this compound in in vivo studies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound (Compound 35) based on available preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4]

| Target | IC50 (nM) |

| NAMPT | 31 |

| HDAC1 | 55 |

Table 2: Preclinical In Vivo Efficacy of this compound in HCT116 Xenograft Model [3][4]

| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Outcome |

| BALB/c Nude Mice | Human Colorectal Carcinoma (HCT116) | Intraperitoneal (i.p.) | 50 mg/kg, once daily | Significant tumor growth inhibition |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol is based on the reported successful in vivo study of this compound in an HCT116 human colorectal cancer xenograft model.[3][4]

1. Animal Model:

-

Species: Athymic nude mice (e.g., BALB/c nude)

-

Age: 6-8 weeks

-

Source: Reputable commercial vendor

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation:

-

Harvest HCT116 cells during the logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

3. Formulation and Administration of this compound:

-

Formulation:

-

Prepare a vehicle solution of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.

-

Dissolve this compound in the vehicle to a final concentration for a 50 mg/kg dose based on the average weight of the mice. The volume of injection should be approximately 100 µL per 10 grams of body weight.

-

-

Dosing and Schedule:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection once daily.

-

The control group should receive an equivalent volume of the vehicle solution following the same schedule.

-

4. Monitoring and Endpoint:

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.

-

Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Euthanize animals and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of Dual NAMPT and HDAC Inhibition

Caption: Dual inhibition of NAMPT and HDAC by this compound leads to tumor cell death.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

Application Notes and Protocols for Assessing Nampt-IN-3 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, crucial for cellular metabolism and energy production.[1][2][3] In various cancers, NAMPT is overexpressed, making it a compelling target for anticancer therapies.[1] NAMPT inhibitors, such as Nampt-IN-3, disrupt NAD+ biosynthesis, leading to energy depletion and cell death in cancer cells that are highly dependent on this pathway.[2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.

Disclaimer: Publicly available data specifically for "this compound" is limited. Therefore, the following application notes and protocols are based on established methodologies for assessing the cytotoxicity of other well-characterized NAMPT inhibitors. These protocols should be adapted and optimized for your specific cell lines and experimental conditions.

Application Notes: Selecting a Cell Viability Assay

The choice of a cell viability assay is critical for accurately determining the cytotoxic effects of this compound. Different assays measure distinct cellular parameters, and their suitability can vary depending on the experimental context.

| Assay Type | Principle | Advantages | Disadvantages |

| Tetrazolium Reduction Assays (MTT, MTS, XTT, WST-1) | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[4] | Cost-effective, well-established, high-throughput compatible. | Can be affected by changes in cellular metabolism that are independent of cell death. Potential for interference from colored compounds. |

| Resazurin (alamarBlue) Assay | Measures metabolic activity through the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), high-throughput compatible. | Signal can be influenced by changes in cellular redox state. |

| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP levels, which are indicative of metabolically active cells. In this luciferase-based assay, the light produced is proportional to the amount of ATP present. | Highly sensitive, rapid, and reflects the number of viable cells. | ATP levels can fluctuate with cell cycle and metabolic changes. The lytic nature of the assay prevents kinetic studies. |

| Protease Viability Assays (e.g., CellTiter-Fluor™) | Measures the activity of a conserved, constitutive protease within live cells, indicating cell membrane integrity. | Non-lytic, allowing for multiplexing with other assays. | May not be as sensitive as ATP-based assays for detecting small changes in viability. |

| Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) | Based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not. | Simple, inexpensive, and provides a direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming. Not suitable for high-throughput screening. |

| Apoptosis Assays (e.g., Annexin V/PI Staining) | Differentiates between viable, apoptotic, and necrotic cells based on Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane and propidium iodide (PI) staining of the nucleus in cells with compromised membranes.[4] | Provides mechanistic insight into the mode of cell death. | Requires flow cytometry, which is more complex and less high-throughput than plate-reader-based assays. |

Recommendation for this compound:

For initial screening and determination of IC50 values, metabolic assays such as MTS, XTT, or resazurin are recommended due to their sensitivity and high-throughput nature. To confirm the cytotoxic effects and gain mechanistic insights, it is advisable to complement these with an ATP-based assay to measure energy depletion and an apoptosis assay like Annexin V/PI staining to determine the mode of cell death induced by NAMPT inhibition.

Experimental Protocols

Protocol 1: General Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTS)

This protocol provides a general procedure for determining the cytotoxicity of this compound in a 96-well format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range for NAMPT inhibitors can be from low nanomolar to micromolar.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTS Assay:

-

Following the incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTS reagent only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is a marker of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-